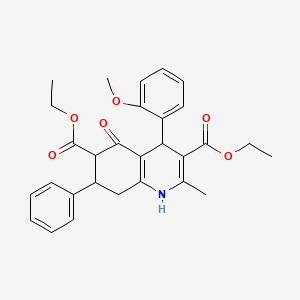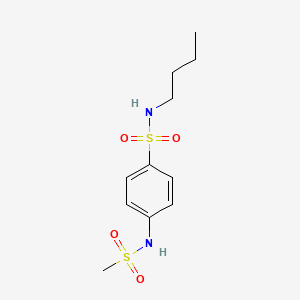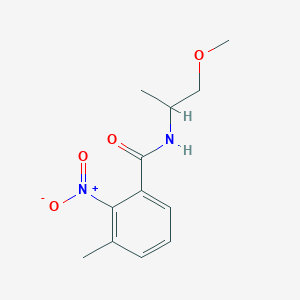
diethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Übersicht
Beschreibung
Diethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a useful research compound. Its molecular formula is C29H31NO6 and its molecular weight is 489.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.21513771 g/mol and the complexity rating of the compound is 915. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticorrosion Properties
One study discusses the synthesis of related phosphonate derivatives and their application as corrosion inhibitors for carbon steel in acidic medium. The research highlights how the structural positioning of methoxy groups impacts their efficacy as inhibitors, using a combination of weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy to assess performance. The adsorption of these inhibitors on metal surfaces aligns with the Langmuir adsorption isotherm model, indicating their potential in anticorrosion applications (Moumeni et al., 2020).
Organic Synthesis
Research into the condensation reactions involving similar compounds has led to the synthesis of chromeno[4,3-b]pyridines, showcasing the versatility of these compounds in creating complex organic structures. This particular study illustrates a method for synthesizing these structures as a mixture of diastereoisomers, highlighting the potential of such compounds in the synthesis of new organic molecules with possible pharmaceutical applications (Mamedov et al., 2008).
Corrosion Inhibition for Industrial Applications
Another study focuses on the synthesis and inhibition effect of α-aminophosphonates on mild steel corrosion in hydrochloric acid, relevant for industrial pickling processes. It shows that these compounds exhibit high inhibition efficiency, acting as mixed-type inhibitors with a predilection for cathodic inhibition. The findings are supported by both experimental methods and theoretical calculations, including molecular dynamic simulation studies, to elucidate the inhibition mechanism (Gupta et al., 2017).
Anticancer Research
A study on chalcones substituted with a quinoxaline unit at the B-ring investigated these compounds as inhibitors of breast cancer resistance protein-mediated mitoxantrone efflux. This research not only explores the synthesis of these compounds but also evaluates their efficiency compared to analogs with different substituents, offering insights into the design of more effective anticancer agents (Winter et al., 2014).
Eigenschaften
IUPAC Name |
diethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6/c1-5-35-28(32)23-17(3)30-21-16-20(18-12-8-7-9-13-18)25(29(33)36-6-2)27(31)26(21)24(23)19-14-10-11-15-22(19)34-4/h7-15,20,24-25,30H,5-6,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBPPIQFHLCOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl thiophene-2-carboxylate (non-preferred name)](/img/structure/B4049443.png)

![N-{4-[(3-cyclohexylpropanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4049456.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4049472.png)
![1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B4049477.png)
![1-[4-(2-Fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B4049481.png)



![methyl 4-[5-(anilinocarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoate](/img/structure/B4049506.png)
![4-(2,6-dimethyl-4-morpholinyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4049509.png)
![5-(3-fluorobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4049519.png)
![1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4049521.png)
